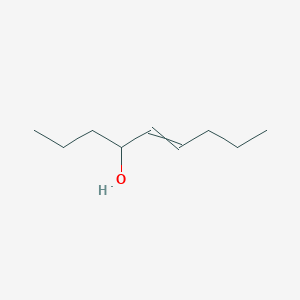
5,6,8,3',4',5'-Hexamethoxyflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,8,3’,4’,5’-Hexamethoxyflavone: is a polymethoxylated flavonoid compound predominantly found in citrus fruits, particularly in the peels. This compound is known for its diverse biological activities, including anti-inflammatory, anticancer, and neurotrophic effects . Its unique structure, characterized by multiple methoxy groups, contributes to its distinct chemical and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,8,3’,4’,5’-Hexamethoxyflavone typically involves the methylation of hydroxylated flavonoids. One common method is the methylation of nobiletin, a related polymethoxylated flavonoid, using methyl iodide and a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods: Industrial production of 5,6,8,3’,4’,5’-Hexamethoxyflavone often involves the extraction and purification from citrus peels. The peels are subjected to solvent extraction, followed by chromatographic techniques to isolate the compound . This method leverages the natural abundance of polymethoxylated flavonoids in citrus peels, making it a cost-effective approach.
Análisis De Reacciones Químicas
Types of Reactions: 5,6,8,3’,4’,5’-Hexamethoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavone.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavones.
Substitution: Various substituted flavonoids depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: 5,6,8,3’,4’,5’-Hexamethoxyflavone is used as a model compound in studying the reactivity and properties of polymethoxylated flavonoids. Its unique structure makes it an interesting subject for synthetic and mechanistic studies .
Biology: In biological research, this compound is investigated for its neurotrophic effects. Studies have shown that it promotes neuronal growth and differentiation, making it a potential candidate for treating neurodegenerative diseases .
Medicine: The compound exhibits significant anti-inflammatory and anticancer activities. It has been shown to inhibit the growth of various cancer cell lines and reduce inflammation in animal models .
Industry: In the food and beverage industry, 5,6,8,3’,4’,5’-Hexamethoxyflavone is used as a natural additive due to its antioxidant properties. It helps in preserving the quality and extending the shelf life of food products .
Mecanismo De Acción
The mechanism of action of 5,6,8,3’,4’,5’-Hexamethoxyflavone involves multiple molecular targets and pathways:
Neurotrophic Effects: The compound exerts its neurotrophic effects through a cAMP/PKA-dependent pathway, leading to the activation of CRE-mediated gene transcription.
Anti-inflammatory and Anticancer Effects: It modulates various signaling pathways, including MAPK and Akt, to exert its anti-inflammatory and anticancer effects.
Comparación Con Compuestos Similares
Nobiletin (5,6,7,8,3’,4’-Hexamethoxyflavone): A closely related polymethoxylated flavonoid with similar biological activities.
Tangeretin (5,6,7,8,4’-Pentamethoxyflavone): Another polymethoxylated flavonoid found in citrus peels.
Sinensetin (5,6,7,3’,4’-Pentamethoxyflavone): Known for its anti-inflammatory and anticancer properties.
Uniqueness: 5,6,8,3’,4’,5’-Hexamethoxyflavone is unique due to its specific methoxy group arrangement, which contributes to its distinct chemical reactivity and biological activities. Its ability to modulate multiple signaling pathways and promote neurotrophic effects sets it apart from other polymethoxylated flavonoids .
Propiedades
Número CAS |
135010-79-6 |
|---|---|
Fórmula molecular |
C21H22O8 |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
5,6,8-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C21H22O8/c1-23-14-7-11(8-15(24-2)19(14)27-5)13-9-12(22)18-20(28-6)16(25-3)10-17(26-4)21(18)29-13/h7-10H,1-6H3 |
Clave InChI |
YSFDTCPVUDPZGB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C(=CC(=C3OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


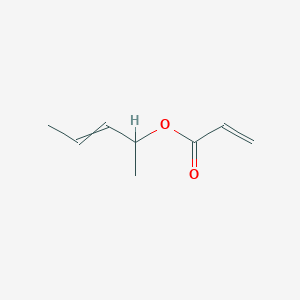
sulfanylidene-lambda~5~-phosphane](/img/structure/B14285124.png)
![Acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol](/img/structure/B14285134.png)
![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclooct-2-en-1-one](/img/structure/B14285136.png)

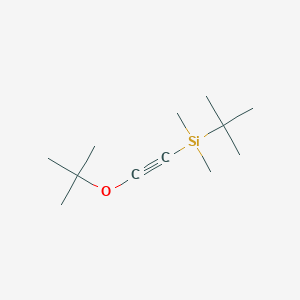
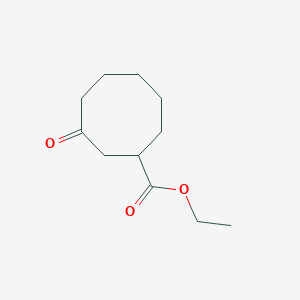
![Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]-](/img/structure/B14285174.png)
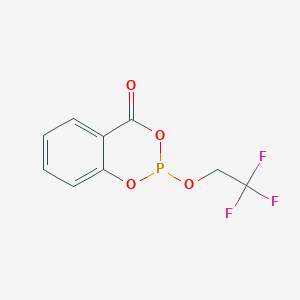
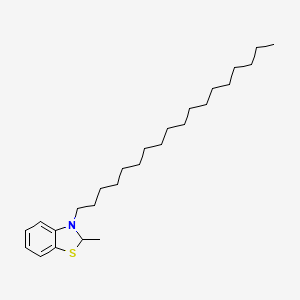
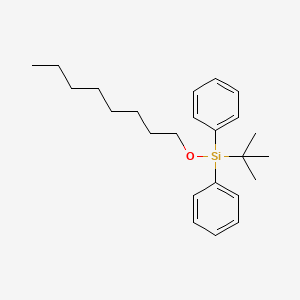
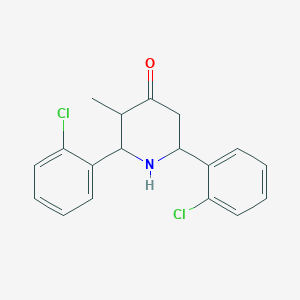
![1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol](/img/structure/B14285184.png)
